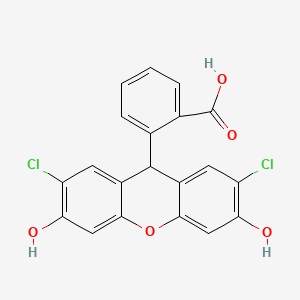

2,7-Dichlorodihydrofluorescein

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,7-dichloro-3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl2O5/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26/h1-8,19,23-24H,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFNWJDGWJVGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C3=CC(=C(C=C3OC4=CC(=C(C=C24)Cl)O)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80888823 | |

| Record name | Benzoic acid, 2-(2,7-dichloro-3,6-dihydroxy-9H-xanthen-9-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80888823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106070-31-9 | |

| Record name | 2,7-Dichlorodihydrofluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106070-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(2,7-dichloro-3,6-dihydroxy-9H-xanthen-9-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80888823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2,7-Dichlorodihydrofluorescein Diacetate (H2DCFDA) for Cellular Reactive Oxygen Species (ROS) Detection

Authored for Researchers, Scientists, and Drug Development Professionals

December 09, 2025

Abstract

2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA), also commonly abbreviated as DCFH-DA, is a cornerstone fluorogenic probe for the detection of intracellular reactive oxygen species (ROS) and the assessment of oxidative stress.[1][2] Its cell-permeant nature and straightforward mechanism have led to its widespread use in diverse research areas, including cellular biology, pharmacology, and toxicology.[3][4] This guide provides a comprehensive technical overview of H2DCFDA, detailing its chemical properties, mechanism of action, experimental protocols for various platforms, and data interpretation considerations. It is intended to serve as an essential resource for professionals employing this probe in their research and development endeavors.

Core Principles and Chemical Properties

H2DCFDA is a chemically reduced and acetylated analog of fluorescein (B123965).[5] The acetate (B1210297) groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane.[6] Once inside the cell, its core utility as a ROS indicator is activated through a two-step process involving intracellular enzymes and the presence of oxidant species.

The key chemical and physical properties of H2DCFDA are summarized below, providing a foundational understanding of the probe.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₁₆Cl₂O₇ | [7][8] |

| Molecular Weight | 487.29 g/mol | [6][7][8] |

| Appearance | White to colorless solid | [6][9] |

| Solubility | Soluble in DMSO, DMF, and Ethanol | [9][10] |

| Storage Conditions | Store at -20°C, protected from light and moisture | [6][9] |

| Purity | Typically ≥95% (HPLC) |

Mechanism of Action

The detection of ROS by H2DCFDA is an indirect process that results in the generation of a fluorescent signal. The mechanism can be broken down into two primary stages: cellular uptake and enzymatic cleavage, followed by oxidation.

-

Cellular Uptake and Deacetylation : The non-polar H2DCFDA readily crosses the plasma membrane. Intracellular esterases then cleave the two acetate groups, transforming H2DCFDA into the polar, non-fluorescent 2',7'-dichlorodihydrofluorescein (H2DCF).[11][12] This charged molecule is less membrane-permeable and is effectively trapped within the cell.[3][13]

-

Oxidation to Fluorescent DCF : In the presence of various ROS, the reduced H2DCF is oxidized to 2',7'-dichlorofluorescein (B58168) (DCF).[14][15] DCF is a highly fluorescent compound that can be readily detected using standard fluorescence instrumentation.[9] The intensity of the green fluorescence is directly proportional to the amount of ROS present within the cell.[13]

It is critical to note that H2DCFDA is a broad-spectrum ROS indicator and is not specific to a single oxidant. It can be oxidized by several reactive species, including hydroxyl radicals (•OH), peroxynitrite (ONOO-), and carbonate radicals, but it does not react directly with hydrogen peroxide (H₂O₂).[14][16][17]

Mechanism of H2DCFDA for ROS detection.

Spectral Properties

The final oxidized product, DCF, exhibits spectral properties characteristic of fluorescein derivatives, with excitation and emission maxima in the green spectrum. These properties are crucial for selecting appropriate filters and laser lines for detection instrumentation.

| Parameter | Wavelength (nm) | Reference(s) |

| Excitation Maximum (λex) | ~490-504 nm | [6][9] |

| Emission Maximum (λem) | ~520-533 nm | [6][9] |

| Recommended Excitation | 485 - 488 nm | [18][19][20] |

| Recommended Emission | 525 - 535 nm | [7][19][20] |

| Fluorescence Quantum Yield | 0.76 | [6] |

Experimental Protocols

Protocols for using H2DCFDA must be optimized based on cell type and experimental conditions.[18] Key variables include probe concentration, incubation time, and cell density.[18] Freshly prepared solutions are highly recommended as the probe can auto-oxidize.[6]

Reagent Preparation

-

Stock Solution: Prepare a 10-20 mM stock solution of H2DCFDA in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][10][15] Aliquot into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[6][15]

-

Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 1-50 µM in a serum-free medium or an appropriate buffer like Hank's Balanced Salt Solution (HBSS).[6][18][20] The optimal concentration must be determined empirically for each cell line and experimental setup. A starting concentration of 10-20 µM is often recommended.[18][20]

General Experimental Workflow

The following diagram illustrates a typical workflow for a cell-based ROS assay using H2DCFDA. Specific steps for different detection platforms are detailed in the subsequent sections.

References

- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Invitrogen™ H2DCFDA (H2-DCF, DCF), 100mg | LabMart Limited [labmartgh.com]

- 5. abpbio.com [abpbio.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. H2DCFDA | CymitQuimica [cymitquimica.com]

- 8. 2',7'-Dichlorodihydrofluorescein diacetate | C24H16Cl2O7 | CID 77718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biotium.com [biotium.com]

- 10. interchim.fr [interchim.fr]

- 11. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 15. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]

- 16. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]

- 17. benchchem.com [benchchem.com]

- 18. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 19. doc.abcam.com [doc.abcam.com]

- 20. abcam.com [abcam.com]

Introduction to Reactive Oxygen Species (ROS) and Their Detection

An In-depth Technical Guide to the Principle of Reactive Oxygen Species Detection by DCFH-DA

For Researchers, Scientists, and Drug Development Professionals

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen, such as peroxides, superoxide, and hydroxyl radicals.[1] They are natural byproducts of the normal metabolism of oxygen and play crucial roles in cell signaling and maintaining homeostasis.[1] However, when ROS levels increase dramatically due to environmental stress or pathological conditions, it can lead to significant damage to cell structures, a state known as oxidative stress.[1][2] Oxidative stress is implicated in a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[2][3] Consequently, the accurate measurement of ROS is essential for understanding disease mechanisms and for the development of novel therapeutics.

One of the most widely used methods for measuring the overall redox state within a cell is the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.[2] This cell-permeable fluorogenic dye is a valuable tool for detecting intracellular ROS and is noted for its simplicity, high sensitivity, and cost-effectiveness.[2][3][4]

Core Principle of the DCFH-DA Assay

The DCFH-DA assay provides a straightforward method to measure total intracellular ROS activity. The underlying principle involves a series of intracellular chemical transformations that convert a non-fluorescent molecule into a highly fluorescent one in the presence of ROS.

The mechanism proceeds as follows:

-

Cellular Uptake: DCFH-DA is a non-polar, non-fluorescent compound that can readily diffuse across the cell membrane into the cell.[5][6]

-

Intracellular Deacetylation: Once inside the cell, intracellular esterases cleave the two acetate (B1210297) groups from the DCFH-DA molecule. This reaction yields 2',7'-dichlorodihydrofluorescein (DCFH), a non-fluorescent compound that is polar and thus trapped within the cell.[1][3][7][8]

-

Oxidation by ROS: In the presence of various reactive oxygen species, the trapped DCFH is oxidized to 2',7'-dichlorofluorescein (B58168) (DCF).[7][9][10]

-

Fluorescence Emission: DCF is a highly fluorescent compound that emits a green fluorescence when excited by light at the appropriate wavelength.[3][4] The intensity of this fluorescence is directly proportional to the amount of ROS present within the cell.[6][10]

This entire process allows researchers to quantify the level of global oxidative stress within a cell population using standard fluorescence detection instrumentation.

Quantitative Data Summary

The key parameters for utilizing the DCFH-DA probe and interpreting its output are summarized below. These values are foundational for designing experiments and setting up detection instruments.

| Parameter | Value | Reference |

| Probe Name | 2',7'-dichlorodihydrofluorescein diacetate | [3] |

| Abbreviation | DCFH-DA (or H2DCFDA) | [3][11] |

| Excitation Wavelength (max) | ~485-495 nm | [3][7][9][12] |

| Emission Wavelength (max) | ~529-535 nm | [3][7][9][12] |

| Common Working Concentration | 10 - 25 µM | [7][9] |

| Typical Incubation Time | 30 - 60 minutes | [1][3] |

| Detected Species | General ROS/RNS (e.g., •OH, ROO•, ONOO⁻) | [5][7][13] |

Experimental Protocols

A generalized protocol for measuring intracellular ROS in mammalian cells using DCFH-DA is provided below. Specific parameters such as cell density and incubation times may need to be optimized for different cell lines and experimental conditions.

Protocol for Adherent Cells

-

Cell Seeding: Seed adherent cells (e.g., 2 x 10⁵ cells/well) in a suitable multi-well plate (e.g., 24-well or 96-well black, clear-bottom plate) and culture overnight to allow for attachment.[3][9]

-

Treatment: Remove the culture medium and treat the cells with the compound of interest or positive/negative controls for the desired period. A common positive control is tert-butyl hydroperoxide (TBHP) at ~100 µM.[9]

-

Probe Preparation: Prepare a stock solution of DCFH-DA (e.g., 10 mM in DMSO).[3] Immediately before use, dilute the stock solution in pre-warmed, serum-free medium (like DMEM) to a final working concentration of 10-25 µM.[3][9][14] It is critical to use a freshly prepared working solution to avoid high background fluorescence.[3]

-

Staining: Remove the treatment medium and wash the cells once with warm medium or buffer (e.g., DMEM or PBS).[3][14] Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[1][3][5]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with a suitable buffer (e.g., PBS) to remove any extracellular probe.[3][14]

-

Measurement: Add buffer to the wells and immediately measure the fluorescence using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[3][7][9] For microscopy, use a standard GFP or FITC filter set.[3]

Protocol for Suspension Cells

-

Cell Preparation: Harvest approximately 1 x 10⁶ cells per sample.[5]

-

Staining: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in the DCFH-DA working solution. Incubate for 30 minutes at 37°C in the dark.[12]

-

Treatment: After staining, cells can be treated with the compounds of interest.[7]

-

Washing: Centrifuge the cells, remove the staining/treatment solution, and wash by resuspending in PBS.[7]

-

Measurement: Resuspend the final cell pellet in PBS. For plate reader analysis, transfer the cell suspension to a black 96-well plate.[4] For flow cytometry, analyze the cells directly.[7][9]

Context: ROS in Signaling Pathways

ROS are not merely damaging agents; they are also integral components of cellular signaling. Many extracellular stimuli can trigger the production of ROS, which then act as second messengers to modulate the activity of downstream proteins and transcription factors, influencing processes like cell proliferation, inflammation, and apoptosis. The DCFH-DA assay is a powerful tool for measuring the global increase in ROS that is often a key event in these pathways.

Limitations and Critical Considerations

While the DCFH-DA assay is widely used, researchers must be aware of its limitations to ensure accurate data interpretation.

-

Lack of Specificity: The assay does not measure a single type of ROS. DCFH can be oxidized by a variety of ROS and reactive nitrogen species (RNS), including hydroxyl radicals (•OH), peroxyl radicals (ROO•), and peroxynitrite (ONOO⁻).[5]

-

Indirect Detection of H₂O₂: Critically, DCFH does not react directly with hydrogen peroxide (H₂O₂).[5][15] Its oxidation in the presence of H₂O₂ is dependent on the activity of intracellular components like peroxidases or the presence of transition metals such as iron.[5][15] This can vary significantly between cell types and experimental conditions.

-

Artifacts and Auto-oxidation: The DCFH probe is susceptible to auto-oxidation and photo-oxidation from the excitation light source, which can lead to artificially high background fluorescence.[5][13]

-

Probe Leakage: The deacetylated, trapped form (DCFH) can leak from cells over time, potentially leading to a loss of signal.[5]

-

Interference: Various experimental components can interfere with the assay. For instance, components in DMEM cell culture medium and the presence of serum can increase the conversion of the probe to its fluorescent form, independent of cellular ROS production.[16] Therefore, performing the assay in a simpler, serum-free buffered medium is often recommended.[17]

-

Importance of Controls: Due to these potential artifacts, proper controls are essential. This includes running parallel experiments in cell-free conditions (probe plus treatment in media alone) to ensure the test agent does not directly react with the probe.[16]

Alternative Probes for Specific ROS Detection

Given the non-specific nature of DCFH-DA, other probes are often used in conjunction to identify specific ROS.

| Probe Name | Abbreviation | Detected Species | Fluorescence | Reference |

| Dihydroethidium | DHE | Superoxide (O₂•⁻) | Red | [4][5] |

| MitoSOX™ Red | MitoSOX | Mitochondrial Superoxide (O₂•⁻) | Red | [3][5] |

| Amplex™ Red | - | Extracellular H₂O₂ (with HRP) | Red | [15] |

| 3'-(p-aminophenyl) fluorescein | APF | Hydroxyl radical (•OH), Peroxynitrite (ONOO⁻) | Green | [11] |

Conclusion

The DCFH-DA assay remains a cornerstone technique for assessing global oxidative stress within cellular systems. Its simplicity and sensitivity make it an invaluable screening tool in drug development and fundamental research. However, it is not a specific sensor for any single ROS, and its chemistry is prone to artifacts. A thorough understanding of its principle, limitations, and the inclusion of rigorous controls are paramount for generating reliable and interpretable data. By employing this assay judiciously, researchers can continue to unravel the complex role of ROS in health and disease.

References

- 1. arigobio.com [arigobio.com]

- 2. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. cosmobiousa.com [cosmobiousa.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. bioquochem.com [bioquochem.com]

- 10. researchgate.net [researchgate.net]

- 11. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. doc.abcam.com [doc.abcam.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 15. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Chemistry and Application of 2',7'-Dichlorodihydrofluorescein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 2',7'-dichlorodihydrofluorescein (DCFH) and its widely used diacetate derivative (DCFH-DA), a key tool for the detection of intracellular reactive oxygen species (ROS). Detailed experimental protocols and an exploration of the signaling pathways where this probe is instrumental are also presented to facilitate its effective use in research and drug development.

Core Concepts: From a Non-Fluorescent Precursor to a Fluorescent Reporter

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that serves as an intracellular probe for oxidative stress. Its utility lies in a two-step conversion process. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, transforming the molecule into the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of reactive oxygen species, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be detected and quantified to assess the level of oxidative stress within the cell.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of DCFH-DA, DCFH, and DCF is crucial for their proper handling, storage, and application in experimental settings. The following tables summarize the key properties of these three compounds.

Table 1: Physicochemical Properties of 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

| Property | Value |

| Molecular Formula | C₂₄H₁₆Cl₂O₇[1][2] |

| Molecular Weight | 487.29 g/mol [1][2] |

| Appearance | Colorless to off-white or pale pink crystalline solid[3][4] |

| Melting Point | 209-210 °C[3] |

| Solubility | Insoluble in water; soluble in DMSO, DMF, and ethanol[1][3][5] |

| Storage Conditions | -20°C, protected from light and moisture[1][3] |

Table 2: Physicochemical Properties of 2',7'-Dichlorodihydrofluorescein (DCFH)

| Property | Value |

| Molecular Formula | C₂₀H₁₂Cl₂O₅[6] |

| Molecular Weight | 403.21 g/mol [6] |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Excitation Wavelength | ~485-500 nm (of its oxidized product, DCF)[7][8] |

| Emission Wavelength | ~515-530 nm (of its oxidized product, DCF)[7][8] |

Table 3: Physicochemical Properties of 2',7'-Dichlorofluorescein (DCF)

| Property | Value |

| Molecular Formula | C₂₀H₁₀Cl₂O₅[9][10][11] |

| Molecular Weight | 401.20 g/mol [9][10][11] |

| Appearance | Orange to red-brown powder[9][12] |

| Melting Point | 280 °C (decomposes)[9][12][13] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and methanol; slightly soluble in DMSO[9][12][13] |

| Excitation Maximum | ~504 nm[14] |

| Emission Maximum | ~529 nm[14] |

Experimental Protocols for Intracellular ROS Detection

The following is a generalized protocol for the use of DCFH-DA to measure intracellular ROS. It is important to optimize parameters such as cell density, probe concentration, and incubation times for specific cell types and experimental conditions.

Materials

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Dimethyl sulfoxide (B87167) (DMSO) or ethanol

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium (phenol red-free recommended to reduce background fluorescence)

-

Cells of interest (adherent or suspension)

-

Positive control (e.g., H₂O₂, tert-butyl hydroperoxide)

-

Multi-well plates (black with clear bottom recommended for fluorescence measurements)

Protocol for Adherent Cells

-

Cell Seeding: Seed adherent cells in a multi-well plate at a density that will result in a 70-90% confluent monolayer on the day of the experiment. Incubate overnight under standard cell culture conditions.

-

Reagent Preparation: Prepare a stock solution of DCFH-DA (typically 10-20 mM) in high-quality, anhydrous DMSO. Store the stock solution in small aliquots at -20°C, protected from light. On the day of the experiment, prepare a working solution of DCFH-DA (typically 5-10 µM) by diluting the stock solution in pre-warmed, serum-free, and phenol (B47542) red-free cell culture medium or HBSS.

-

Cell Treatment (Optional): If investigating the effect of a compound on ROS production, remove the culture medium and treat the cells with the compound of interest for the desired duration.

-

Probe Loading: Remove the culture medium and wash the cells once with pre-warmed PBS or HBSS. Add the DCFH-DA working solution to each well and incubate for 20-45 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA working solution and wash the cells twice with pre-warmed PBS or HBSS to remove any extracellular probe.

-

Fluorescence Measurement: Add PBS or phenol red-free medium to each well. Measure the fluorescence intensity immediately using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm), fluorescence microscope, or flow cytometer.

Protocol for Suspension Cells

-

Cell Preparation: Culture suspension cells to the desired density. On the day of the experiment, harvest the cells by centrifugation and wash once with pre-warmed PBS or HBSS.

-

Reagent Preparation: Prepare DCFH-DA stock and working solutions as described for adherent cells.

-

Probe Loading: Resuspend the cell pellet in the DCFH-DA working solution at a concentration of approximately 1 x 10⁶ cells/mL. Incubate for 30 minutes at 37°C in the dark, with occasional gentle mixing.

-

Washing: Centrifuge the cells to pellet them and remove the supernatant containing the DCFH-DA working solution. Wash the cell pellet twice with pre-warmed PBS or HBSS.

-

Fluorescence Measurement: Resuspend the final cell pellet in PBS or phenol red-free medium. Transfer the cell suspension to appropriate tubes for flow cytometry or to a black multi-well plate for microplate reader analysis. Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).

Signaling Pathways and Visualizations

DCFH-DA is a valuable tool for investigating the role of ROS in various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key mechanisms and pathways involving ROS that can be studied using this probe.

Mechanism of Action of DCFH-DA

The following diagram illustrates the workflow of how DCFH-DA is processed within a cell to become a fluorescent indicator of ROS.

Caption: Cellular processing of DCFH-DA to the fluorescent DCF.

Crosstalk between NADPH Oxidase and Mitochondria in ROS Production

This diagram illustrates the interplay between two major sources of intracellular ROS: NADPH oxidase (NOX) and mitochondria.

Caption: Interplay between NADPH oxidase and mitochondria in ROS generation.

Role of ROS in Apoptosis Signaling

This diagram outlines the involvement of ROS in both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways of apoptosis.

Caption: ROS modulation of extrinsic and intrinsic apoptotic pathways.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. abpbio.com [abpbio.com]

- 3. 2â²,7â²-Dichlorodihydrofluorescein Diacetate [chembk.com]

- 4. 2',7'-Dichlorofluorescein 3',6'-diacetate, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 2',7'-Dichlorodihydrofluorescein | C20H12Cl2O5 | CID 86259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 2',7'-Dichlorofluorescein | 76-54-0 [chemicalbook.com]

- 10. 2',7'-Dichlorofluorescein | C20H10Cl2O5 | CID 64944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. 76-54-0 CAS MSDS (2',7'-Dichlorofluorescein) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. 2',7'-Dichlorofluorescein CAS#: 76-54-0 [m.chemicalbook.com]

- 14. 2′,7′-二氯荧光素 BioReagent, suitable for fluorescence, ≥90% (T) | Sigma-Aldrich [sigmaaldrich.com]

The Transformation of H2DCFDA: A Deep Dive into the Mechanism of DCF Fluorescence for Cellular ROS Detection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The detection and quantification of reactive oxygen species (ROS) are pivotal in understanding cellular signaling, oxidative stress, and the efficacy of therapeutic interventions. Among the arsenal (B13267) of available tools, 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) remains one of the most widely utilized fluorescent probes. This technical guide provides a comprehensive exploration of the core mechanism behind the conversion of the non-fluorescent H2DCFDA to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), offering insights into its chemical transformation, influencing factors, and practical application in a research setting.

The Core Conversion Mechanism: A Two-Step Process

The journey of H2DCFDA from a non-fluorescent molecule to a fluorescent reporter of ROS activity is a two-step process that occurs within the intracellular environment. This transformation is crucial for the probe's utility in cellular assays.

Step 1: Intracellular Activation via Deacetylation

Initially, the cell-permeant H2DCFDA passively diffuses across the cell membrane into the cytoplasm.[1] Once inside the cell, the two acetate (B1210297) groups of the H2DCFDA molecule are cleaved by intracellular esterases.[2] This enzymatic reaction yields 2',7'-dichlorodihydrofluorescein (H2DCF), a non-fluorescent and less membrane-permeable molecule, which becomes effectively trapped within the cell.[3]

Step 2: Oxidation to the Fluorescent DCF

The activated H2DCF molecule is then susceptible to oxidation by a variety of reactive oxygen species and other oxidizing agents. This oxidation process is the key to the fluorescent signal generation. Upon oxidation, H2DCF is converted to 2',7'-dichlorofluorescein (DCF), a molecule that exhibits a strong green fluorescence with an excitation maximum around 495 nm and an emission maximum around 525 nm.[4][5] The intensity of this fluorescence is directly proportional to the level of oxidizing species within the cell.[6]

It is a common misconception that H2DCF reacts directly and specifically with hydrogen peroxide (H₂O₂). In reality, the oxidation of H2DCF is a more complex process that can be mediated by a broad spectrum of ROS, including hydroxyl radicals (•OH), peroxyl radicals (ROO•), and peroxynitrite (ONOO⁻).[4][6] The reaction with H₂O₂ is often indirect and catalyzed by intracellular peroxidases or transition metals like iron.[4][7]

The following diagram illustrates the sequential conversion of H2DCFDA to the fluorescent DCF within a cell.

Quantitative Data Summary

For researchers utilizing H2DCFDA, understanding its spectral properties and other quantitative parameters is essential for accurate experimental design and data interpretation.

| Parameter | Value | Reference(s) |

| Excitation Wavelength (DCF) | ~490-495 nm | [4] |

| Emission Wavelength (DCF) | ~520-529 nm | [4][5] |

| Fluorescence Quantum Yield (DCF) | 0.76 | [3] |

| Molar Extinction Coefficient (DCF) | Not consistently reported | |

| Typical Working Concentration | 1 - 10 µM | [3] |

Key Factors Influencing H2DCFDA to DCF Conversion

The conversion of H2DCFDA to DCF is not solely dependent on the presence of ROS. Several other cellular and experimental factors can influence the rate of this conversion, potentially leading to artifacts. A thorough understanding of these factors is critical for the accurate interpretation of results.

| Factor | Effect on DCF Fluorescence | Reference(s) |

| Enzymatic Activity | ||

| Intracellular Esterases | Essential for the initial deacetylation of H2DCFDA to H2DCF. Activity can vary between cell types. | [2] |

| Peroxidases (e.g., horseradish peroxidase, cytochrome c) | Can catalyze the oxidation of H2DCF, sometimes independently of H₂O₂. | [8][9] |

| Non-Enzymatic Factors | ||

| Reactive Oxygen Species (ROS) | Primary drivers of H2DCF oxidation. The probe is sensitive to a broad range of ROS. | [4][6] |

| Reactive Nitrogen Species (RNS) | Species like peroxynitrite (ONOO⁻) can efficiently oxidize H2DCF. | [4] |

| Transition Metals (e.g., Fe²⁺) | Can catalyze the oxidation of H2DCF. | [7][8] |

| Heme and Hemoproteins | Can increase the conversion of H2DCFDA to DCF. | [9] |

| Glutathione (GSH) | Can decrease the rate of H2DCF oxidation by acting as an alternative target for ROS. | [10][11] |

| Experimental Conditions | ||

| Light Exposure | Can cause photo-oxidation of the probe, leading to artifactual fluorescence. | [4] |

| Serum in Media | Can increase DCF fluorescence due to the presence of various factors. | [9][12] |

| Probe Concentration | High concentrations can lead to auto-oxidation and other artifacts. | [3] |

| Incubation Time | Needs to be optimized for sufficient deacetylation without causing cytotoxicity or probe leakage. | [3] |

| Cell Density | Can affect the local concentration of ROS and the overall fluorescence signal. | [4] |

Experimental Protocols

The following are generalized protocols for the use of H2DCFDA in common cell-based assays. It is imperative to optimize these protocols for specific cell types and experimental conditions.

Protocol 1: Detection of Intracellular ROS in Adherent Cells using a Microplate Reader

-

Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.

-

Cell Culture: Culture cells overnight under standard conditions.

-

Preparation of H2DCFDA Working Solution: Prepare a fresh working solution of H2DCFDA at a final concentration of 5-10 µM in serum-free medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Protect the solution from light.

-

Cell Treatment (Optional): If investigating the effect of a compound, remove the culture medium and treat the cells with the compound of interest for the desired duration.

-

Probe Loading: Remove the culture medium and wash the cells twice with pre-warmed HBSS. Add the H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

-

Washing: Aspirate the H2DCFDA solution and wash the cells twice with pre-warmed HBSS to remove any excess probe.

-

Fluorescence Measurement: Add pre-warmed HBSS or serum-free medium to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~525 nm.

Protocol 2: Detection of Intracellular ROS using Flow Cytometry

-

Cell Preparation: Prepare a single-cell suspension of your cells of interest at a concentration of approximately 1 x 10⁶ cells/mL.

-

Cell Treatment (Optional): Treat cells with the experimental compound(s) as required.

-

Probe Loading: Add H2DCFDA to the cell suspension to a final concentration of 5-10 µM. Incubate for 30-45 minutes at 37°C in the dark, with occasional gentle mixing.

-

Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes) and discard the supernatant. Resuspend the cell pellet in pre-warmed HBSS and repeat the wash step twice.

-

Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis (e.g., PBS with 1% FBS).

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting with a 488 nm laser and detecting the emission in the green channel (e.g., FITC channel).

The following diagram outlines the general workflow for a typical H2DCFDA-based ROS detection experiment.

Conclusion

The conversion of H2DCFDA to the fluorescent DCF is a powerful tool for the detection of intracellular ROS. However, its utility is maximized when researchers have a thorough understanding of the underlying chemical mechanism, the various factors that can influence its conversion, and the potential for artifacts. By carefully designing experiments, optimizing protocols, and critically interpreting data, H2DCFDA can provide valuable insights into the complex role of ROS in cellular physiology and pathology. This guide serves as a foundational resource for harnessing the full potential of this widely used fluorescent probe in a scientifically rigorous manner.

References

- 1. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. benchchem.com [benchchem.com]

- 5. H2DCFDA (DCFH-DA) | ROS probe | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,7-DICHLOROFLUORESCIN OXIDATION AND REACTIVE OXYGEN SPECIES: WHAT DOES IT MEASURE?: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. researchgate.net [researchgate.net]

- 12. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical aspects of stability and storage for 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a widely used fluorescent probe for the detection of intracellular reactive oxygen species (ROS). Proper handling and storage are paramount to ensure the integrity of experimental results and avoid artifacts.

Chemical Properties and Mechanism of Action

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a non-fluorescent cell-permeable compound. Its utility as a ROS indicator hinges on a two-step intracellular conversion process. First, the acetate (B1210297) groups are cleaved by intracellular esterases, yielding 2',7'-dichlorodihydrofluorescein (DCFH₂), a non-fluorescent molecule that is better retained within the cell. Subsequently, DCFH₂ is oxidized by a broad range of reactive oxygen species to produce the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[1][2][3][4][5] The fluorescence intensity of DCF is directly proportional to the level of intracellular ROS.

Stability and Storage Recommendations

The stability of DCFH-DA is influenced by several factors, including temperature, light, moisture, and the solvent used. Adherence to proper storage conditions is crucial to prevent premature hydrolysis and auto-oxidation, which can lead to high background fluorescence and inaccurate results.

Solid Compound

The solid, crystalline form of DCFH-DA exhibits good long-term stability when stored correctly.

| Parameter | Recommended Condition | Reported Stability | Source |

| Temperature | -20°C | ≥ 4 years | [6] |

| ≤–20°C | At least 3 months | [7] | |

| -20°C | At least one year | [8] | |

| Light | Protected from light | N/A | [1][2][9][10] |

| Atmosphere | Desiccated | N/A | [7][9] |

| Store away from oxidizing agents | N/A | [9] |

Stock Solutions

Stock solutions are typically prepared in anhydrous organic solvents. DMSO is the most commonly recommended solvent.

| Parameter | Recommended Condition | Reported Stability | Source |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | N/A | [1][3][6][8] |

| Ethanol, Dimethylformamide (DMF) | N/A | [6][8] | |

| Concentration | 1-10 mM | N/A | [1][3] |

| Temperature | -20°C | 1 month (protect from light) | [11] |

| -80°C | 6 months (protect from light) | [11] | |

| -20°C | Unused aliquots should be stored | [1][3] | |

| Handling | Aliquot to avoid repeated freeze-thaw cycles | N/A | [1][2] |

| Purge with an inert gas (e.g., argon, nitrogen) | N/A | [2][6][8] |

Working Solutions

Working solutions are prepared by diluting the stock solution into a physiological buffer immediately before use. These solutions are significantly less stable than stock solutions.

| Parameter | Recommended Condition | Reported Stability | Source |

| Solvent | Physiological buffer (e.g., PBS, HBSS, HEPES) | N/A | [1][3] |

| Concentration | 1-10 µM | N/A | [1][2][3] |

| Storage | Should be used freshly | Not intended for long-term storage | [2][7] |

| Do not store aqueous solutions for more than one day | N/A | [6][8] |

Factors Affecting Stability

Several environmental and experimental factors can compromise the stability of DCFH-DA and its derivatives, leading to non-ROS-mediated fluorescence.

The decay of DCFH-DA in aqueous solutions can occur through base-catalyzed hydrolysis of the acetate groups, followed by the auto-oxidation of DCFH₂.[12] The stability of DCFH-DA in cell culture medium is also dependent on the medium's composition.[4][12][13] Furthermore, the presence of fetal calf serum (FCS) can impact DCF formation.[14] It is also important to note that DCF fluorescence intensity can be pH-dependent, particularly at a pH below 7.[4][12][13]

Experimental Protocols

To ensure reliable and reproducible results, it is essential to follow standardized experimental protocols and incorporate appropriate controls.

Preparation of Solutions

Stock Solution (10 mM in DMSO):

-

Equilibrate the vial of solid DCFH-DA to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 1-10 mM. For example, to prepare a 10 mM solution from 5 mg of DCFH-DA (MW: 487.3 g/mol ), dissolve it in 1.026 mL of DMSO.

-

Vortex thoroughly until the solid is completely dissolved.

-

Aliquot the stock solution into single-use, light-protected vials.

-

Store the aliquots at -20°C or -80°C.

Working Solution (10 µM in Physiological Buffer):

-

Thaw a single aliquot of the DCFH-DA stock solution and bring it to room temperature.

-

Dilute the stock solution into a pre-warmed physiological buffer (e.g., HBSS or serum-free medium) to the desired final concentration (typically 1-10 µM).

-

Use the working solution immediately after preparation. Do not store.

General Cell Staining Protocol

This protocol provides a general guideline and should be optimized for specific cell types and experimental conditions.

-

Cell Preparation: Culture cells to the desired confluency. For suspension cells, collect them by centrifugation. For adherent cells, experiments can be performed directly in the culture plates.

-

Loading: Remove the culture medium and wash the cells with a pre-warmed physiological buffer. Add the freshly prepared DCFH-DA working solution and incubate for a period of 5 to 60 minutes at 37°C, protected from light.[1] The optimal incubation time should be determined empirically for each cell type.

-

Washing: After incubation, remove the loading solution and wash the cells once or twice with the pre-warmed buffer to remove any extracellular probe.

-

Treatment and Measurement: Add the appropriate medium or buffer for your experiment, apply the treatment to induce oxidative stress, and measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader. The excitation and emission wavelengths for DCF are approximately 495 nm and 525 nm, respectively.[7]

Essential Controls

To validate the results obtained with DCFH-DA, it is critical to include the following controls:

-

Unstained Cells: To measure the level of cellular autofluorescence.

-

Cell-Free Control: Incubate the DCFH-DA working solution in the assay buffer without cells, both with and without the experimental inducer, to assess the level of auto-oxidation of the probe under the experimental conditions.[1]

-

Positive Control: Treat cells with a known ROS-inducing agent (e.g., H₂O₂) to confirm that the probe is responsive in the experimental system.

-

Negative Control: Analyze loaded but untreated cells to establish a baseline fluorescence level.[1]

Conclusion

The reliability of data generated using DCFH-DA is critically dependent on its proper handling and storage. By adhering to the guidelines outlined in this document—including storing the solid compound and stock solutions at low temperatures, protected from light and moisture, and always using freshly prepared working solutions—researchers can minimize artifacts and ensure the integrity of their findings in the study of oxidative stress. Careful experimental design with appropriate controls is also indispensable for the accurate interpretation of results.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. researchgate.net [researchgate.net]

- 4. Optimal Use of 2',7'-Dichlorofluorescein Diacetate in Cultured Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation and Practical Applications of 2′,7′-Dichlorodihydrofluorescein in Redox Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. eurogentec.com [eurogentec.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Analysis and Optimization of Conditions for the Use of 2′,7′-Dichlorofluorescein Diacetate in Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

The Spectral Landscape of 2',7'-Dichlorofluorescein: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of 2',7'-dichlorofluorescein (B58168) (DCF), a widely utilized fluorescent probe. Primarily used for the detection of reactive oxygen species (ROS) within cellular environments, a thorough understanding of its spectral characteristics and the methodologies for its application is critical for accurate and reproducible experimental outcomes. This document details its spectral data, experimental protocols for ROS detection, and the underlying signaling pathways.

Core Spectral Properties of 2',7'-Dichlorofluorescein (DCF)

2',7'-Dichlorofluorescein is the fluorescent oxidized product of 2',7'-dichlorodihydrofluorescein (DCFH), which is in turn generated from the cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). The spectral properties of DCF are crucial for its detection and quantification. The key quantitative spectral data for DCF are summarized in the table below.

| Property | Value | Solvent/Conditions |

| Excitation Maximum (λex) | ~504 nm | 0.1 M Tris pH 8.0[1][2] |

| ~485 nm | Utilized in many commercial ROS assay kits[3][4] | |

| ~495 nm | ||

| ~502 nm | PBS[5] | |

| ~503 nm | [6][7] | |

| ~505 nm | For Carboxy-DCF derivative[8] | |

| Emission Maximum (λem) | ~529 nm | 0.1 M Tris pH 8.0[1][2] |

| ~535 nm | Utilized in many commercial ROS assay kits[3][9] | |

| ~520 nm | [10] | |

| ~523 nm | [6][7] | |

| ~526 nm | For Carboxy-DCF derivative[8] | |

| Molar Absorptivity (ε) | 75,000 M⁻¹cm⁻¹ | at 502 nm in PBS[5] |

| 74,500 M⁻¹cm⁻¹ | at 509 nm[11] | |

| 542,000 M⁻¹cm⁻¹ | at 509 nm[12] | |

| Quantum Yield (Φ) | 0.58 | 30% tris buffered (in DMSO)[5] |

Note: The exact excitation and emission maxima can be influenced by the solvent, pH, and the specific instrumentation used for measurement. The fluorescence intensity of DCF is also known to be pH-dependent, with strong suppression at acidic pH levels.[13][14][15]

Cellular Detection of Reactive Oxygen Species (ROS) using DCFH-DA

The most common application of DCF is in the detection of intracellular ROS. This is achieved by loading cells with the non-fluorescent precursor, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). The following sections detail the underlying signaling pathway and a generalized experimental protocol.

Signaling Pathway for DCF Fluorescence

The conversion of the non-fluorescent DCFH-DA to the highly fluorescent DCF is a multi-step process that is initiated by cellular activity and the presence of ROS. The diagram below illustrates this signaling pathway.

Caption: Cellular conversion of non-fluorescent DCFH-DA to fluorescent DCF.

Experimental Workflow for Cellular ROS Detection

The following diagram outlines a typical experimental workflow for measuring intracellular ROS using DCFH-DA with adherent cells.

Caption: Generalized workflow for cellular ROS detection using DCFH-DA.

Detailed Experimental Protocols

The following are generalized protocols for the detection of total ROS in adherent and suspension cells. It is crucial to optimize parameters such as cell density and probe concentration for specific cell types and experimental conditions.

Protocol for Adherent Cells

-

Cell Seeding: Seed adherent cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Preparation of DCFH-DA Working Solution: Prepare a fresh working solution of DCFH-DA in serum-free medium or PBS. A common starting concentration range is 10-25 µM.[9] It is critical to prepare this solution fresh and protect it from light to minimize auto-oxidation.[4]

-

Probe Loading: Remove the culture medium from the cells and wash once with serum-free medium. Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.[4][16]

-

Washing: After incubation, remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.[4]

-

Treatment: Add the experimental compounds (e.g., ROS inducers or inhibitors) dissolved in a suitable buffer or medium to the cells. Include appropriate positive (e.g., tert-Butyl hydroperoxide) and negative controls.[3]

-

Fluorescence Measurement: Immediately or after a desired incubation period, measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The typical excitation and emission wavelengths are approximately 485 nm and 535 nm, respectively.[3][4]

-

Data Normalization: To account for variations in cell number, the fluorescence intensity can be normalized to the total protein content in each well, for example, using a sulforhodamine B (SRB) assay.[17][18]

Protocol for Suspension Cells

-

Cell Preparation: Harvest suspension cells by centrifugation (e.g., 500 x g for 5 minutes) and wash once with PBS. Resuspend the cells in a suitable buffer or medium.[3][19]

-

Probe Loading: Add the DCFH-DA working solution (prepared as described above) to the cell suspension. Incubate for 15-60 minutes at 37°C in the dark.[19]

-

Washing: Centrifuge the cells to pellet them and remove the supernatant containing the DCFH-DA solution. Resuspend the cell pellet in fresh PBS.[3]

-

Treatment and Measurement: The subsequent steps of treatment and fluorescence measurement are similar to those for adherent cells. For flow cytometry, the cell suspension can be directly analyzed after treatment.[9][19]

Concluding Remarks

2',7'-dichlorofluorescein remains a valuable tool for the detection of intracellular reactive oxygen species. A comprehensive understanding of its spectral properties, coupled with carefully optimized and controlled experimental protocols, is paramount for obtaining reliable and meaningful data in research and drug development. Researchers should be mindful of the potential for artifacts, such as auto-oxidation and probe leakage, and incorporate appropriate controls in their experimental designs.

References

- 1. 2',7'-Dichlorofluorescein [genaxxon.com]

- 2. biotium.com [biotium.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PhotochemCAD | 2',7'-Dichlorofluorescein [photochemcad.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Preparation and Practical Applications of 2′,7′-Dichlorodihydrofluorescein in Redox Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectrum [CDCF (Carboxy-2,7-dichlorofluorescein)] | AAT Bioquest [aatbio.com]

- 9. bioquochem.com [bioquochem.com]

- 10. researchgate.net [researchgate.net]

- 11. Solved The molar absorptivity, ε, for the dye called | Chegg.com [chegg.com]

- 12. Solved The molar absorptivity, ε, for the dye | Chegg.com [chegg.com]

- 13. mdpi.com [mdpi.com]

- 14. Optimal Use of 2',7'-Dichlorofluorescein Diacetate in Cultured Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis and Optimization of Conditions for the Use of 2′,7′-Dichlorofluorescein Diacetate in Cultured Hepatocytes [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization [bio-protocol.org]

- 18. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization [en.bio-protocol.org]

- 19. cosmobiousa.com [cosmobiousa.com]

Methodological & Application

Application Notes and Protocols for 2′,7′-Dichlorodihydrofluorescein Diacetate (DCFH-DA) Staining in Adherent Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reactive Oxygen Species (ROS) are key signaling molecules involved in various physiological processes. However, an imbalance leading to excessive ROS accumulation results in oxidative stress, a condition implicated in numerous pathologies including cancer, neurodegenerative diseases, and inflammation.[1][2] The 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for quantifying total intracellular ROS levels.[1][3] This application note provides a detailed protocol for staining adherent cells with DCFH-DA for both qualitative analysis by fluorescence microscopy and quantitative analysis using a fluorescence plate reader.

Principle of the Assay

The DCFH-DA assay relies on a cell-permeable fluorogenic probe to measure the overall ROS activity within a cell. The underlying principle involves a two-step process. First, the non-polar and non-fluorescent DCFH-DA passively diffuses across the cell membrane. Inside the cell, intracellular esterases cleave the diacetate group, converting DCFH-DA into the polar, non-fluorescent 2′,7′-dichlorodihydrofluorescein (DCFH). In the presence of various reactive oxygen species, DCFH is rapidly oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).[2][3][4] The resulting fluorescence intensity is directly proportional to the total intracellular ROS levels.[3] DCF can be detected by fluorescence microscopy, flow cytometry, or a fluorescence plate reader, with an excitation and emission maximum of approximately 485 nm and 530 nm, respectively.[1][2][4]

Figure 1: Mechanism of ROS detection using DCFH-DA.

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number | Storage |

| 2′,7′-Dichlorodihydrofluorescein diacetate (DCFH-DA) | Major Supplier | Example: D6883 | -20°C, protect from light |

| Dimethyl sulfoxide (B87167) (DMSO), anhydrous | Major Supplier | Example: D2650 | Room Temperature |

| Dulbecco's Modified Eagle Medium (DMEM) | Major Supplier | Example: D5796 | 4°C |

| Fetal Bovine Serum (FBS) | Major Supplier | Example: F2442 | -20°C |

| Penicillin-Streptomycin | Major Supplier | Example: P4333 | -20°C |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Major Supplier | Example: D8537 | Room Temperature |

| Trypsin-EDTA solution | Major Supplier | Example: T4049 | -20°C |

| RIPA Lysis and Extraction Buffer | Major Supplier | Example: R0278 | 4°C |

| Protein Assay Kit (e.g., Bradford or BCA) | Major Supplier | Example: B6916 | 4°C |

| tert-Butyl hydroperoxide (TBHP), 70% solution in water | Major Supplier | Example: 458139 | 4°C |

| Adherent cells (e.g., HCT116, HeLa) | ATCC | Example: CCL-247 | Liquid Nitrogen |

| 24-well or 96-well clear-bottom black plates | Major Supplier | Example: CLS3603 | Room Temperature |

Experimental Protocols

The following protocols outline the steps for preparing reagents and performing the DCFH-DA assay on adherent cells for both fluorescence microscopy and plate reader analysis.

-

10 mM DCFH-DA Stock Solution: Dissolve 4.85 mg of DCFH-DA in 1 mL of anhydrous DMSO.[1][5] Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

DCFH-DA Working Solution (10-25 µM): Immediately before use, dilute the 10 mM DCFH-DA stock solution to a final concentration of 10-25 µM in pre-warmed, serum-free DMEM or PBS.[2][4][6] The optimal concentration may vary depending on the cell line and should be determined empirically.[2][4] Vortex the working solution for 10 seconds before application.[5][7]

-

Positive Control (e.g., 100 µM TBHP): Prepare a 10 mM TBHP stock solution in sterile water. Further dilute this stock in complete cell culture medium to achieve the desired final concentration (e.g., 100 µM) for treating the cells.[2] Other common positive controls include ferrous sulfate (B86663) (e.g., 100 µM) or doxorubicin (B1662922) (e.g., 10 µM).[1][5]

The overall workflow involves cell seeding, treatment to induce or inhibit ROS, staining with DCFH-DA, and subsequent data acquisition and analysis.

Figure 2: Experimental workflow for DCFH-DA staining.

-

Cell Seeding: Seed adherent cells into a 24-well or 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. For example, seed 2 x 10⁵ HCT116 cells per well in a 24-well plate.[1][7] Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[5][7]

-

Cell Treatment (Optional): Remove the culture medium and replace it with fresh medium containing the desired concentrations of your test compounds or positive/negative controls. For a positive control, treat cells with 100 µM TBHP for 4-6 hours or as determined by your experimental needs.[2][6]

-

Staining:

-

Carefully remove the treatment medium and wash the cells once with pre-warmed, serum-free DMEM or PBS to remove any residual compounds.[1][5]

-

Add the freshly prepared DCFH-DA working solution to each well (e.g., 500 µL for a 24-well plate, 100 µL for a 96-well plate).[1][2][5]

-

Incubate the plate for 30-60 minutes at 37°C in the dark.[2][4][6] The optimal incubation time can vary between cell types.

-

-

Washing: Remove the DCFH-DA working solution and wash the cells twice with pre-warmed PBS to remove any extracellular probe.[1][5] Extensive washing is critical to reduce background fluorescence.[1]

-

Data Acquisition:

-

For Fluorescence Microscopy (Qualitative): Add 500 µL of PBS to each well of the 24-well plate.[1][5] Immediately capture images using a fluorescence microscope equipped with a standard fluorescein (B123965) (FITC/GFP) filter set (Excitation/Emission: ~485/530 nm).[1][5]

-

For Plate Reader (Quantitative):

-

After the final wash step, remove the PBS and add an appropriate volume of RIPA buffer to each well (e.g., 200 µL for a 24-well plate).[1][7]

-

Incubate on ice for 5 minutes to ensure complete cell lysis.[1][7]

-

Collect the cell lysate into microcentrifuge tubes and centrifuge at high speed (e.g., 21,000 x g) for 10 minutes at 4°C to pellet cell debris.[1][5]

-

Transfer 100 µL of the supernatant to a black, clear-bottom 96-well plate.[1][5]

-

Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[1][7]

-

-

Data Presentation and Analysis

Quantitative data should be presented clearly to allow for easy comparison between different treatment groups. It is crucial to normalize the fluorescence readings to the total protein content in each sample to account for any variations in cell number.

-

Use the remaining cell lysate to determine the protein concentration using a standard method such as the Bradford or BCA protein assay.[1][5]

-

Transfer a small aliquot (e.g., 1 µL) of the supernatant to a clear 96-well plate containing the protein assay reagent and follow the manufacturer's protocol.[1]

-

Subtract Background: Subtract the fluorescence reading of a blank well (containing only lysis buffer) from all experimental readings.[2]

-

Normalize to Protein Content: Divide the background-subtracted fluorescence intensity of each sample by its corresponding protein concentration.

-

Calculate Fold Change: Express the normalized fluorescence intensity as a fold change relative to the untreated or vehicle control group.

The final data can be summarized in a table as shown below.

| Treatment Group | Concentration | Mean Fluorescence Intensity (RFU) | Protein Concentration (mg/mL) | Normalized Fluorescence (RFU/mg/mL) | Fold Change vs. Control |

| Untreated Control | - | 1500 | 0.50 | 3000 | 1.0 |

| Vehicle Control | - | 1550 | 0.51 | 3039 | 1.01 |

| Compound X | 10 µM | 4500 | 0.48 | 9375 | 3.13 |

| Compound X | 50 µM | 8900 | 0.45 | 19778 | 6.59 |

| Positive Control (TBHP) | 100 µM | 12500 | 0.49 | 25510 | 8.50 |

Troubleshooting and Critical Steps

-

High Background: Ensure the DCFH-DA working solution is made fresh immediately before use, as the probe can auto-oxidize.[1] Perform thorough washing steps to remove all extracellular probe.[1]

-

Photobleaching: Protect cells from light as much as possible after adding the DCFH-DA probe.[1]

-

Cell Health: Ensure cells are healthy and not overly confluent, as stressed cells may exhibit altered basal ROS levels.

-

Probe Concentration: The optimal DCFH-DA concentration should be determined for each cell line to ensure a robust signal without inducing cytotoxicity. A typical starting range is 10-25 µM.[2][4][6]

References

- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioquochem.com [bioquochem.com]

- 3. researchgate.net [researchgate.net]

- 4. cosmobiousa.com [cosmobiousa.com]

- 5. youtube.com [youtube.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

Application Notes and Protocols for Reactive Oxygen Species Detection using H2DCFDA and Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play crucial roles in cell signaling and homeostasis.[1][2][3] However, excessive ROS production can lead to oxidative stress, a state implicated in various pathologies including cancer, neurodegenerative diseases, and cardiovascular conditions.[1][3] Consequently, the accurate measurement of intracellular ROS is vital for research in these areas. 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a widely used cell-permeant fluorescent probe for detecting intracellular ROS.[1][2][3][4] This document provides detailed application notes and protocols for the use of H2DCFDA in reactive oxygen species detection by flow cytometry.

Upon entering the cell, H2DCFDA is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (H2DCF).[5][6] In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be detected by flow cytometry.[1][5][6] The fluorescence intensity of DCF is directly proportional to the amount of intracellular ROS.[7]

Mechanism of Action

The following diagram illustrates the mechanism of H2DCFDA for intracellular ROS detection.

Caption: Mechanism of H2DCFDA activation within a living cell.

Data Presentation

Quantitative analysis of ROS levels is typically presented as a fold change in the mean fluorescence intensity (MFI) of DCF compared to a control group. The following table provides an example of how to present such data.

| Treatment Group | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |

| Untreated Control | 1500 | 1.0 |

| Vehicle Control | 1550 | 1.03 |

| Positive Control (e.g., 100 µM H₂O₂) | 7500 | 5.0 |

| Experimental Compound (10 µM) | 4500 | 3.0 |

| Experimental Compound + Antioxidant | 1800 | 1.2 |

Experimental Protocols

Reagent Preparation

-

H2DCFDA Stock Solution (10 mM): Dissolve 10 mg of H2DCFDA in 2.05 mL of high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1] Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

H2DCFDA Working Solution (5-20 µM): Immediately before use, dilute the 10 mM stock solution in a serum-free medium or phosphate-buffered saline (PBS) to the desired final concentration.[8][9][10] The optimal concentration should be determined empirically for each cell type but a starting range of 10-50 µM is common.[10]

-

Positive Control (e.g., Hydrogen Peroxide, H₂O₂): Prepare a 1 M stock solution of H₂O₂.[1] A working solution of 50-250 µM can be prepared by diluting the stock in the cell culture medium.[9]

-

Negative Control (e.g., N-acetyl-L-cysteine, NAC): Prepare a 1 M stock solution of NAC.[1] A working concentration of 5 mM is often used.[1]

Staining Protocol for Suspension Cells

-

Cell Preparation: Culture cells to the desired density. Ensure cells are in a single-cell suspension.

-

Cell Count and Seeding: Count the cells and adjust the density to 1 x 10⁶ cells/mL in pre-warmed serum-free medium or PBS.[1][9]

-

Staining: Add the H2DCFDA working solution to the cell suspension.

-

Incubation: Incubate the cells for 30-45 minutes at 37°C, protected from light.[8]

-

Washing: Centrifuge the cells at a low speed (e.g., 130 x g for 5 minutes), remove the supernatant, and wash the cells twice with pre-warmed PBS to remove excess probe.[1][8]

-

Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis (e.g., PBS or flow cytometry staining buffer).[8]

-

Analysis: Analyze the samples immediately on a flow cytometer.

Staining Protocol for Adherent Cells

-

Cell Seeding: Seed adherent cells in culture plates and allow them to adhere and grow to the desired confluency (typically 70-90%).[1]

-

Cell Treatment (Optional): If applicable, treat the cells with your experimental compounds.

-

Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS or another suitable buffer.[8]

-

Staining: Add the freshly prepared H2DCFDA working solution to the cells.

-

Incubation: Incubate for 30-45 minutes at 37°C in the dark.[8]

-

Washing: Aspirate the loading solution and wash the cells 2-3 times with pre-warmed buffer to remove excess probe.[8]

-

Cell Detachment: Detach the cells using a gentle method such as trypsinization.

-

Resuspension and Analysis: Resuspend the cells in a suitable buffer and analyze immediately by flow cytometry.

Flow Cytometry Analysis

-

Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation.[1][9]

-

Detection: Detect the DCF fluorescence in the green channel, typically using a 530/30 nm or similar bandpass filter (often labeled as FITC or FL1).[2][9]

-

Gating: Gate on the main cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris and aggregates.[1]

-

Data Acquisition: For each sample, acquire a sufficient number of events (e.g., 10,000 cells) for statistical analysis.[9]

-

Data Analysis: Analyze the data using appropriate software. The results can be presented as histograms showing the fluorescence intensity distribution or as the mean/median fluorescence intensity (MFI).[2] To quantify the ROS production, the MFI of treated samples can be normalized to the MFI of the untreated control.[2]

Experimental Workflow

The following diagram outlines the general experimental workflow for detecting ROS using H2DCFDA and flow cytometry.

Caption: General experimental workflow for ROS detection.

Important Considerations and Troubleshooting

-

Autofluorescence: Always include an unstained cell control to determine the background autofluorescence of the cells.[8]

-

Controls: Include both positive (e.g., H₂O₂ treated) and negative (e.g., NAC treated) controls to validate the assay.[1][8]

-

Light Sensitivity: H2DCFDA and its fluorescent product DCF are light-sensitive. Protect all solutions and stained cells from light as much as possible to avoid photo-oxidation and signal artifacts.[1]

-

Probe Concentration and Incubation Time: The optimal concentration of H2DCFDA and incubation time can vary between cell types. It is crucial to optimize these parameters for each specific cell line and experimental setup.[8]

-

Cell Health: Ensure that the cells are healthy and not overly confluent, as this can affect probe uptake and basal ROS levels.[8]

-

Fixation: It is generally not recommended to fix cells after H2DCFDA staining for flow cytometry, as fixation can affect the fluorescence of DCF.[11] Analysis should be performed on live cells immediately after staining.

-

Probe Specificity: H2DCFDA is a general indicator of ROS and can react with various reactive species.[2] It is not specific to a single type of ROS.

-

Artifacts: The probe itself can be a source of ROS, especially when exposed to excitation light. Use the lowest possible laser power during acquisition.[8] Some experimental compounds may also directly react with the probe, leading to false-positive results.[8]

References

- 1. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]

- 2. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 5. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. abcam.com [abcam.com]

- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 11. H2DCFDA and fixation of cells before flow cytometry analysis - Flow Cytometry [protocol-online.org]

Application Notes and Protocols for Oxidative Stress Assay Using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCFDA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the cell, is implicated in a multitude of pathological conditions, including inflammation, aging, and neurodegenerative diseases.[1] The accurate quantification of intracellular ROS is therefore crucial for understanding disease pathogenesis and for the development of novel therapeutic interventions. The 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) assay is a widely used method for the detection and quantification of total intracellular ROS.[2]

H2DCFDA is a cell-permeant, non-fluorescent probe.[3] Once inside the cell, it is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (H2DCF), which is then trapped within the cell.[4][5] In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[4] The intensity of the fluorescence is directly proportional to the level of intracellular ROS.[6]

Principle of the Assay

The H2DCFDA assay relies on a two-step process to detect intracellular ROS.

Caption: Mechanism of H2DCFDA for intracellular ROS detection.

Data Presentation: Quantitative Parameters

The following table summarizes the key quantitative parameters for the H2DCFDA assay. Optimization for specific cell types and experimental conditions is recommended.[7][8]

| Parameter | Recommended Range | Typical Starting Point | Notes |

| H2DCFDA Stock Solution | 10 mM in DMSO[9][10] | 10 mM | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[10] |

| H2DCFDA Working Concentration | 1 - 50 µM[3][7] | 10 - 20 µM[7][11] | Higher concentrations can be cytotoxic. Optimize for your cell line.[8] |

| Cell Seeding Density (96-well plate) | 1.5 x 10⁴ - 1.5 x 10⁵ cells/well[3][7] | 2.5 x 10⁴ - 5 x 10⁴ cells/well for adherent cells[3]; 1 x 10⁵ cells/well for suspension cells[12] | Ensure cells are healthy and not over-confluent.[8] |

| Incubation Time with H2DCFDA | 30 - 60 minutes[2] | 30 - 45 minutes[3][12] | Longer incubation may be needed for cells with low esterase activity.[8] |

| Incubation Temperature | 37°C[8] | 37°C | Maintain optimal cell health and enzyme activity.[8] |

| Excitation Wavelength | ~485 - 495 nm[2] | 485 nm | |

| Emission Wavelength | ~517 - 535 nm[8] | 535 nm | |

| Positive Control | Hydrogen peroxide (H₂O₂), Tert-butyl hydroperoxide (TBHP), Pyocyanin[7][9] | 100 µM H₂O₂[9] or 50 µM TBHP | Determine the optimal concentration that induces ROS without causing significant cell death.[9] |

Experimental Workflow

The general workflow for an H2DCFDA assay involves cell preparation, dye loading, treatment, and data acquisition.

Caption: General experimental workflow for the H2DCFDA assay.

Experimental Protocols

Reagent Preparation

-

H2DCFDA Stock Solution (10 mM): Dissolve 4.85 mg of H2DCFDA in 1 mL of anhydrous DMSO.[11] Aliquot and store at -20°C, protected from light.[10]

-

H2DCFDA Working Solution (10-20 µM): Immediately before use, dilute the 10 mM stock solution in pre-warmed, serum-free cell culture medium or phosphate-buffered saline (PBS).[7][11] It is recommended to use phenol (B47542) red-free medium to avoid background fluorescence.[13]

-

Positive Control (e.g., 100 µM H₂O₂): Prepare a fresh working solution of the positive control in the same medium used for the experimental treatment.[9]

Protocol 1: Adherent Cells (Microplate Reader)

-

Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density of 2.5 x 10⁴ to 5 x 10⁴ cells per well and culture overnight.[3]

-

Cell Treatment (Optional): If applicable, treat cells with your experimental compounds for the desired duration.

-

Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS.[8]

-

H2DCFDA Loading: Add 100 µL of the freshly prepared H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[3][12]

-

Washing: Aspirate the H2DCFDA solution and wash the cells twice with pre-warmed PBS or serum-free medium to remove any excess probe.[8]

-

Measurement: Add 100 µL of PBS or phenol red-free medium to each well and immediately measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Protocol 2: Suspension Cells (Flow Cytometry)

-

Cell Preparation: Grow suspension cells to the desired density (e.g., 1 x 10⁶ cells/mL).[8]

-

Cell Treatment (Optional): Treat cells with your experimental compounds as required.

-

Harvesting and Washing: Collect the cells by centrifugation (e.g., 200 x g for 5 minutes) and wash the cell pellet twice with pre-warmed PBS.[8]

-

H2DCFDA Loading: Resuspend the cell pellet in the freshly prepared H2DCFDA working solution at a concentration of 1 x 10⁶ cells/mL and incubate for 30 minutes at 37°C in the dark.[10]

-